

17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17(18)-EpETE

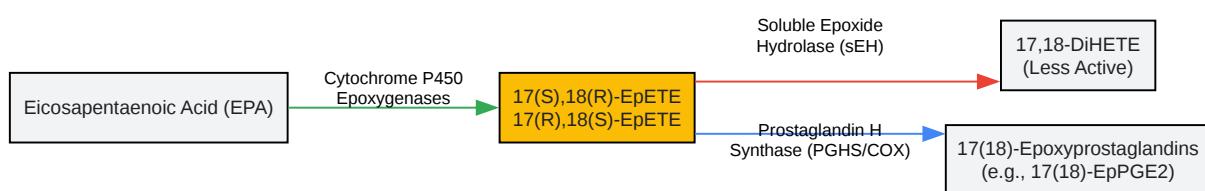
Cat. No.: B235951

[Get Quote](#)

An In-depth Examination of a Novel Endogenous Lipid Mediator in Inflammation, Cardiovascular Function, and Beyond.

Introduction

17(18)-Epoxyeicosatetraenoic acid (**17(18)-EpETE**) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it is generated by the action of cytochrome P450 (CYP) epoxygenases. Emerging research has identified **17(18)-EpETE** as a potent signaling molecule with significant roles in regulating inflammation, cardiovascular homeostasis, and immune responses. Its effects are often stereospecific, with different enantiomers exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and key experimental protocols related to **17(18)-EpETE**, aimed at researchers and professionals in drug development.


Biosynthesis and Metabolism

17(18)-EpETE is endogenously synthesized from EPA through the action of CYP epoxygenases, which introduce an epoxide group across the 17,18-double bond.^{[1][2]} Several CYP isoforms, including CYP1A2, are capable of this conversion.^[2] The resulting molecule exists as two enantiomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which possess different biological activities.^[3]

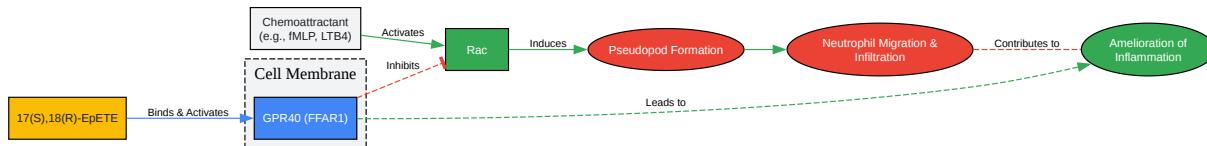
The primary metabolic routes for **17(18)-EpETE** include:

- Hydration by Soluble Epoxide Hydrolase (sEH): sEH converts **17(18)-EpETE** to its less active corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4][5] Inhibition of sEH can, therefore, increase the bioavailability and potentiate the effects of **17(18)-EpETE**.[4]
- Conversion by Prostaglandin H Synthase (PGHS): **17(18)-EpETE** can serve as a substrate for PGHS (also known as cyclooxygenase, COX), leading to the formation of novel 17(18)-epoxyprostaglandins, such as 17(18)-EpPGE2 and 17(18)-EpPGF2 α .[6][7]

Diagram: Biosynthesis and Metabolism of **17(18)-EpETE**

[Click to download full resolution via product page](#)

Caption: Biosynthesis of **17(18)-EpETE** from EPA and its major metabolic pathways.


Signaling Pathways and Mechanisms of Action

17(18)-EpETE exerts its biological effects through multiple signaling pathways, often in a stereoselective manner. The primary receptors and downstream targets identified to date are G protein-coupled receptor 40 (GPR40), Peroxisome Proliferator-Activated Receptor γ (PPAR γ), and ion channels.

GPR40-Mediated Anti-inflammatory Effects

The 17(S),18(R)-EpETE enantiomer is a potent agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[3][8] This interaction is central to its anti-inflammatory and anti-allergic properties.[1][8] Activation of GPR40 in neutrophils inhibits chemoattractant-induced Rac activation and pseudopod formation, thereby suppressing neutrophil mobility and infiltration into inflamed tissues.[1][8] This mechanism has been demonstrated to ameliorate contact hypersensitivity in animal models.[3][8]

Diagram: 17(S),18(R)-EpETE Signaling in Neutrophils

[Click to download full resolution via product page](#)

Caption: GPR40-mediated inhibition of neutrophil mobility by 17(S),18(R)-EpETE.

Cardiovascular and Pulmonary Effects

The 17(R),18(S)-EpETE enantiomer is a potent vasodilator.^[3] It induces relaxation in arterial and airway smooth muscles by activating large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP).^[9] This leads to hyperpolarization of the smooth muscle cell membrane, reducing contractility. In cardiomyocytes, 17(R),18(S)-EpETE exerts negative chronotropic effects and protects against calcium overload, suggesting a role in cardiac rhythm regulation.^{[9][10]}

Other Signaling Interactions

- PPAR γ and p38 MAPK: In human lung tissue, **17(18)-EpETE** has been shown to mediate anti-inflammatory effects by interacting with PPAR γ and inhibiting the p38 MAP kinase pathway.^[4]
- NF- κ B Pathway: In human umbilical vein endothelial cells (HUVECs), **17(18)-EpETE** can prevent TNF- α -induced inflammation by inhibiting the NF- κ B pathway, specifically by preventing the phosphorylation of IKK α and p65 and the degradation of I κ B α .^[2]
- Sphingosine-1-Phosphate Receptor 1 (S1P1): Racemic (\pm)**17(18)-EpETE** has been identified as an agonist of S1P1, which contributes to its anti-inflammatory effects in the vasculature, such as reducing the expression of adhesion molecules VCAM-1 and ICAM-1.^[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity of **17(18)-EpETE** from published studies.

Table 1: Receptor Binding and Activation Data

Compound	Receptor/Target	Assay Type	Value	Species/Cell Line	Reference(s)
(±)17(18)-EpETE	S1P1	Binding Affinity (Ki)	0.57 nM	Human S1P1	[2]
(±)17(18)-EpETE	S1P1	BRET Assay (EC50)	8.93 nM	HEK293T cells	[2]
17(R),18(S)-EpETE	Cardiomyocyte Contraction	Negative Chronotropy (EC50)	~1-2 nM	Neonatal Rat Cardiomyocytes	[9][10]
17(S),18(R)-EpETE	Cardiomyocyte Contraction	Negative Chronotropy	Inactive	Neonatal Rat Cardiomyocytes	[9]
(±)17(18)-EpETE	Human Pulmonary Artery	Relaxation (IC50)	0.85 μM	Human	[11]

Table 2: Effective Concentrations in Functional Assays

Compound	Effect	Concentration	Model/System	Reference(s)
(±)17(18)-EpETE	Increased K ⁺ efflux	100 nM	Rat Vascular Smooth Muscle Cells	[2]
(±)17(18)-EpETE	Increased eNOS phosphorylation	1 μM	HUVECs	[2]
(±)17(18)-EpETE	Prevented TNF-α induced IκBα degradation	1 μM	HUVECs	[2]
17(S),18(R)-EpETE	Ameliorated contact hypersensitivity	1 μg/animal (i.p.)	Mouse	[3]
17(R),18(S)-EpETE	Ameliorated contact hypersensitivity	Little to no effect	Mouse	[3]

Key Experimental Protocols

Induction of Contact Hypersensitivity (CHS) in Mice

This protocol is used to evaluate the anti-inflammatory effects of **17(18)-EpETE** in a T-cell mediated skin inflammation model.[8]

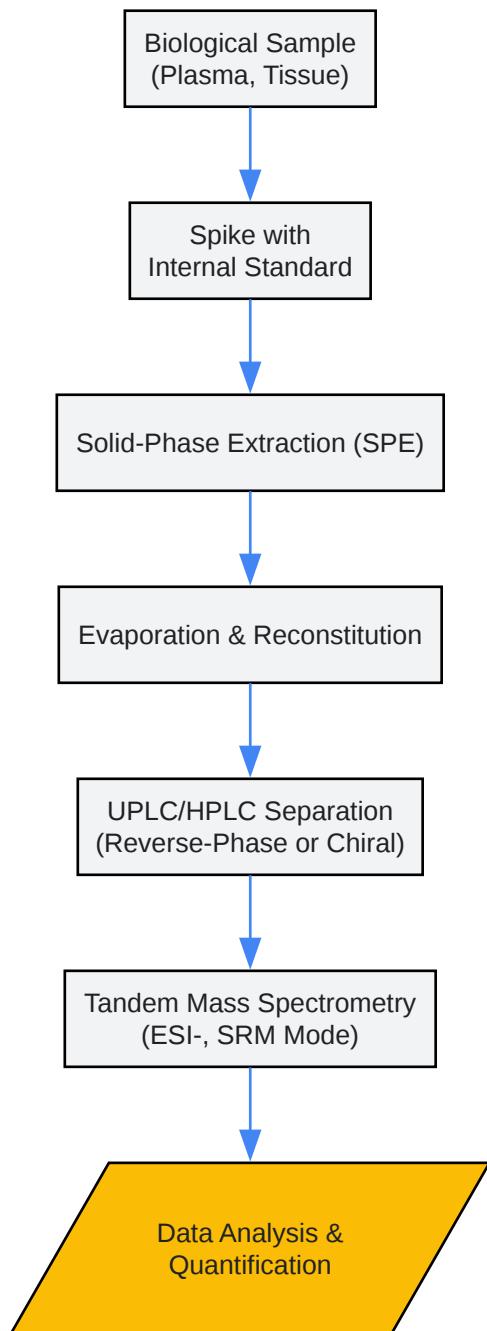
- Sensitization: On day 0, apply a solution of 2,4-dinitrofluorobenzene (DNFB) topically to the shaved abdomen of mice.
- Challenge: On day 5, apply a lower concentration of DNFB solution to the surface of one ear. The contralateral ear receives the vehicle control.
- Treatment: Administer **17(18)-EpETE** (e.g., 1 μg in PBS with 0.5% ethanol) via intraperitoneal injection either preventively (before challenge) or therapeutically (after challenge).[3]

- Measurement: At 24-48 hours post-challenge, measure ear thickness using a micrometer. The degree of ear swelling (challenged ear thickness minus control ear thickness) is the primary endpoint.
- Analysis: Tissues can be harvested for histological analysis (H&E staining), flow cytometry to quantify immune cell populations (e.g., neutrophils), and quantitative RT-PCR for inflammatory cytokine expression.[\[8\]](#)

Neutrophil Pseudopod Formation Assay

This in vitro assay assesses the effect of **17(18)-EpETE** on neutrophil mobility.[\[3\]](#)[\[8\]](#)

- Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice using a density gradient centrifugation method (e.g., Percoll gradient).
- Pre-incubation: Incubate the isolated neutrophils with the desired concentration of **17(S),18(R)-EpETE** or vehicle control for a specified time (e.g., 15-30 minutes).
- Stimulation: Add a chemoattractant, such as fMLP or LTB4, to induce pseudopod formation.
- Imaging: Immediately observe the cells using phase-contrast microscopy and capture images at various time points.
- Quantification: Quantify the percentage of cells forming pseudopods. A cell is considered positive if it loses its spherical shape and forms a distinct projection.


Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying **17(18)-EpETE** in biological matrices.[\[12\]](#)[\[13\]](#)

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Spike the biological sample (e.g., plasma, tissue homogenate) with a deuterated internal standard (e.g., **17(18)-EpETE-d4**) to correct for extraction losses and matrix effects.[\[12\]](#)
 - Acidify the sample and load it onto an SPE cartridge (e.g., C18).

- Wash the cartridge with a low-polarity solvent to remove interfering substances.
- Elute the eicosanoids with a more polar solvent like methanol or ethyl acetate.
- Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
- Chromatographic Separation (UPLC/HPLC):
 - Inject the reconstituted sample onto a reverse-phase column (e.g., C18).
 - Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
[3]
- Enantiomer Separation (Chiral Chromatography):
 - To separate 17(S),18(R)-EpETE from 17(R),18(S)-EpETE, use a chiral column (e.g., CHIRALCEL OJ-RH).[3]
 - An isocratic mobile phase, such as methanol/water with 0.1% formic acid (e.g., 75:25 v/v), is typically used.[3]
- Mass Spectrometric Detection:
 - Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
 - Monitor the specific precursor-to-product ion transition for **17(18)-EpETE** (e.g., m/z 317.2 → 215.2 or 259) in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.[12][13]

Diagram: General Workflow for LC-MS/MS Quantification

[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantification of **17(18)-EpETE** in biological samples.

Roles in Disease and Therapeutic Potential

The distinct biological activities of **17(18)-EpETE** enantiomers highlight their therapeutic potential.

- Inflammatory and Allergic Diseases: The potent anti-inflammatory effects of 17(S),18(R)-EpETE, mediated by GPR40 on neutrophils, make it a promising candidate for treating inflammatory skin conditions like contact dermatitis and potentially other inflammatory diseases.[3][8]
- Cardiovascular Disease: The vasodilatory and cardioprotective properties of 17(R),18(S)-EpETE suggest its potential in managing hypertension and cardiac arrhythmias.[14][9] Strategies to increase endogenous levels of **17(18)-EpETE**, such as sEH inhibition, could be beneficial for cardiovascular health.[4][5]
- Cancer: The role of epoxyeicosanoids in cancer is complex. While related arachidonic acid-derived epoxides (EETs) can be pro-angiogenic and promote tumor growth, some omega-3 derived epoxides have shown anti-angiogenic effects.[15][16] The specific role of **17(18)-EpETE** in cancer progression requires further investigation.

Conclusion

17(18)-EpETE is a stereospecific lipid mediator with multifaceted roles in physiology and pathology. Its anti-inflammatory actions via GPR40 and its vasodilatory effects through potassium channels underscore its importance as a signaling molecule. The development of stereoselective synthetic methods and potent sEH inhibitors will be crucial for further elucidating its biological functions and harnessing its therapeutic potential. This guide provides a foundational framework for researchers aiming to explore the complex biology and pharmacological promise of this intriguing EPA metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]

- 3. 17(S),18(R)-epoxyeicosatetraenoic acid generated by cytochrome P450 BM-3 from *Bacillus megaterium* inhibits the development of contact hypersensitivity via G-protein-coupled receptor 40-mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 14. researchgate.net [researchgate.net]
- 15. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epoxyeicosatrienoic acids: a double-edged sword in cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b235951#17-18-epete-as-a-lipid-mediator>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com